molecular formula C20H21NO4 B2843067 1-[(2-ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one CAS No. 879043-01-3

1-[(2-ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one

Cat. No. B2843067
M. Wt: 339.391
InChI Key: UAORNAFOKKQHOR-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include information about the class of compounds it belongs to and its role or uses.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis.



Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes determining properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical stability, reactivity, and pH may also be analyzed.


Scientific Research Applications

Synthesis of Indole Derivatives

Research has focused on developing practical methods for synthesizing indole derivatives, which are crucial for various chemical and pharmaceutical applications. For example, Wang and Ikemoto (2005) reported an efficient synthesis of 3-indolyl α,β-unsaturated carbonyl compounds using acid-catalyzed reactions, which could be relevant for creating compounds similar to "1-[(2-ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one" (Wang & Ikemoto, 2005). Similarly, Kondo et al. (1997) described a general method for synthesizing indoles with oxygen-bearing substituents, potentially applicable for modifications of the compound (Kondo, Kojima, & Sakamoto, 1997).

Mechanistic Probes and Chemical Reactions

Gottschling et al. (2005) explored cyclopropyl alkynes as mechanistic probes, a study that could help understand the reactivity of complex indole derivatives under various conditions, highlighting the versatility of indole chemistry in probing chemical reaction mechanisms (Gottschling et al., 2005).

Antimicrobial Activity

Wardkhan et al. (2008) investigated thiazoles and their fused derivatives for antimicrobial activities. Although not directly related to "1-[(2-ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one," this research highlights the broader interest in synthesizing and testing indole derivatives for potential antimicrobial properties, suggesting a possible application area for the compound of interest (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Biological and Medicinal Chemistry

Several studies have explored the synthesis and biological evaluation of indole derivatives for various therapeutic purposes, including analgesic, antimicrobial, and antihypertensive activities. For example, research by Epstein et al. (1981) on 1-aryl-3-azabicyclo[3.1.0]hexanes as nonnarcotic analgesic agents shows the potential medicinal chemistry applications of complex indole derivatives (Epstein et al., 1981).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound. It includes toxicity data, flammability, reactivity, and any precautions that should be taken when handling the compound.


Future Directions

This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties or reduce its side effects.


properties

IUPAC Name

1-[(2-ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-25-18-11-7-4-8-15(18)13-21-17-10-6-5-9-16(17)20(24,19(21)23)12-14(2)22/h4-11,24H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAORNAFOKKQHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one

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